molecular formula C4H3Cl2F2NO B14522920 N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide CAS No. 62634-41-7

N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide

Cat. No.: B14522920
CAS No.: 62634-41-7
M. Wt: 189.97 g/mol
InChI Key: OUTNPALPOHIPMP-UHFFFAOYSA-N
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Description

N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide is a chemical compound with the molecular formula C4H3Cl2F2NO It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties

Properties

CAS No.

62634-41-7

Molecular Formula

C4H3Cl2F2NO

Molecular Weight

189.97 g/mol

IUPAC Name

N-(2,2-dichloroethylidene)-2,2-difluoroacetamide

InChI

InChI=1S/C4H3Cl2F2NO/c5-2(6)1-9-4(10)3(7)8/h1-3H

InChI Key

OUTNPALPOHIPMP-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)C(F)F)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide typically involves the reaction of 2,2-difluoroacetamide with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The industrial methods focus on scalability and cost-effectiveness while maintaining stringent safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-2,2-Dichloroethylidene]carbonohydrazonic diamide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

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